4-Chloro-3-(2-fluoro-4-methylphenyl)benzoic acid, 95%
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Overview
Description
4-Chloro-3-(2-fluoro-4-methylphenyl)benzoic acid (95%) is a chemical compound that is widely used in scientific research and laboratory experiments. It is a white crystalline solid with a melting point of 115-117°C and a purity of 95%. This compound has several unique properties that make it a valuable tool for scientists and researchers.
Mechanism of Action
The mechanism of action of 4-Chloro-3-(2-fluoro-4-methylphenyl)benzoic acid (95%) is not well understood. However, it is believed to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins and other inflammatory mediators. Inhibition of COX-2 can reduce inflammation, pain, and other symptoms associated with inflammatory conditions.
Biochemical and Physiological Effects
4-Chloro-3-(2-fluoro-4-methylphenyl)benzoic acid (95%) has been shown to have various biochemical and physiological effects. In vitro studies have shown that it can inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins and other inflammatory mediators. In vivo studies have also shown that it can reduce inflammation and pain associated with various inflammatory conditions, such as rheumatoid arthritis. In addition, it has been shown to have anti-tumor effects in animal models of cancer.
Advantages and Limitations for Lab Experiments
The major advantage of using 4-Chloro-3-(2-fluoro-4-methylphenyl)benzoic acid (95%) in laboratory experiments is that it is relatively easy to synthesize and is inexpensive. In addition, it has a high purity of 95%, which makes it suitable for use in a variety of experiments. However, it is important to note that this compound is highly toxic and should be handled with care.
Future Directions
There are several potential future directions for research on 4-Chloro-3-(2-fluoro-4-methylphenyl)benzoic acid (95%). One potential direction is to further explore its anti-inflammatory and anti-tumor effects. Additionally, more research could be done to determine the exact mechanism of action of this compound and to identify potential therapeutic uses. Finally, further research could be done to explore the potential of this compound as a building block in the synthesis of various organic compounds.
Synthesis Methods
4-Chloro-3-(2-fluoro-4-methylphenyl)benzoic acid (95%) can be synthesized through a two-step process. The first step involves the reaction of 4-chloro-3-fluorobenzaldehyde with 2-fluoro-4-methylphenylmagnesium bromide in the presence of a base, such as sodium hydroxide. This reaction yields 4-chloro-3-(2-fluoro-4-methylphenyl)benzaldehyde. The second step involves the oxidation of the benzaldehyde with sodium hypochlorite to form 4-chloro-3-(2-fluoro-4-methylphenyl)benzoic acid (95%).
Scientific Research Applications
4-Chloro-3-(2-fluoro-4-methylphenyl)benzoic acid (95%) is widely used in scientific research and laboratory experiments. It has been used in the synthesis of various compounds, such as 1-chloro-2-fluoro-4-methylphenylbenzoic acid, which can be used as an intermediate in the synthesis of various pharmaceuticals. It has also been used in the synthesis of various other compounds, such as 4-chloro-3-fluorobenzoic acid, which can be used as a building block in the synthesis of various organic compounds.
properties
IUPAC Name |
4-chloro-3-(2-fluoro-4-methylphenyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFO2/c1-8-2-4-10(13(16)6-8)11-7-9(14(17)18)3-5-12(11)15/h2-7H,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMBSVLQSNKIICW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=C(C=CC(=C2)C(=O)O)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80689211 |
Source
|
Record name | 6-Chloro-2'-fluoro-4'-methyl[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80689211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1261987-32-9 |
Source
|
Record name | 6-Chloro-2'-fluoro-4'-methyl[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80689211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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